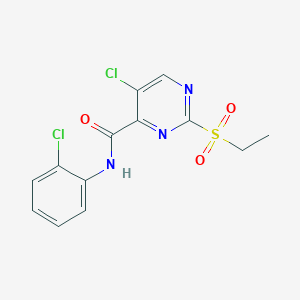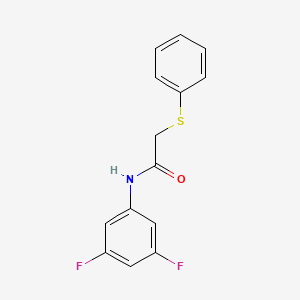
5-chloro-N-(2-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
Descripción general
Descripción
5-chloro-N-(2-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide, also known as CCNU, is a synthetic chemotherapy drug that has been used to treat various types of cancer, including brain tumors, lymphomas, and multiple myeloma. CCNU belongs to the class of nitrosourea alkylating agents, which work by damaging the DNA of cancer cells, thereby preventing their replication and growth.
Mecanismo De Acción
5-chloro-N-(2-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide works by alkylating the DNA of cancer cells, which leads to the formation of cross-links between DNA strands, thereby preventing their replication and transcription. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-(2-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis and repair, the induction of apoptosis, and the suppression of angiogenesis. It has also been shown to have immunomodulatory effects, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(2-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide has a number of advantages for use in lab experiments, including its well-established mechanism of action, its ability to cross the blood-brain barrier, and its relatively low toxicity compared to other chemotherapy drugs. However, it also has a number of limitations, including its potential for causing DNA damage in normal cells, its limited efficacy in some types of cancer, and its potential for causing side effects such as bone marrow suppression and gastrointestinal toxicity.
Direcciones Futuras
There are a number of potential future directions for research on 5-chloro-N-(2-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide, including the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity, the evaluation of its potential for use in combination with other chemotherapy drugs or immunotherapies, and the investigation of its potential for use in the treatment of other types of cancer. Additionally, further studies are needed to better understand the mechanisms of 5-chloro-N-(2-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide's anti-cancer activity and to identify biomarkers that can be used to predict patient response to treatment.
Aplicaciones Científicas De Investigación
5-chloro-N-(2-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide has been extensively studied for its anti-cancer properties and has been used in numerous clinical trials to evaluate its efficacy in treating various types of cancer. It has been found to be effective in the treatment of brain tumors, lymphomas, and multiple myeloma, among others.
Propiedades
IUPAC Name |
5-chloro-N-(2-chlorophenyl)-2-ethylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S/c1-2-22(20,21)13-16-7-9(15)11(18-13)12(19)17-10-6-4-3-5-8(10)14/h3-7H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSKVEWGTALSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(4-fluorophenyl)amino]carbonyl}benzamide](/img/structure/B4236234.png)
![N-benzyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4236249.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-butanamine](/img/structure/B4236258.png)

![2-methyl-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4236276.png)
![N,N-diethyl-2-[(8-fluoro-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]ethanamine](/img/structure/B4236278.png)

![2-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4236285.png)
![5-acetyl-4-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4236294.png)

![N-{3-[(4-isopropoxybenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4236309.png)

![N-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4236335.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B4236343.png)